molecular formula C11H10O B13630948 2-ethyl-1H-inden-1-one

2-ethyl-1H-inden-1-one

Cat. No.: B13630948
M. Wt: 158.20 g/mol
InChI Key: ZOCHYVHWTFKWKT-UHFFFAOYSA-N
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Description

2-Ethyl-1H-inden-1-one is an organic compound with the molecular formula C11H12O It belongs to the class of indenones, which are characterized by a fused ring system consisting of a benzene ring and a cyclopentanone ring

Synthetic Routes and Reaction Conditions:

    Cyclization of 2-alkyl-1-ethynylbenzene Derivatives: This method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene.

    Palladium-Catalyzed Carbonylative Cyclization: This method uses unsaturated aryl iodides and dienyl triflates, iodides, and bromides.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and efficiency. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted indenone derivatives.

Scientific Research Applications

2-Ethyl-1H-inden-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

    1-Indanone: Similar structure but lacks the ethyl group at the 2-position.

    2,3-Dihydro-1H-inden-1-one: A reduced form of indenone with a saturated cyclopentanone ring.

    2-Ethyl-1H-indene: Similar structure but lacks the carbonyl group at the 1-position.

Properties

IUPAC Name

2-ethylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-2-8-7-9-5-3-4-6-10(9)11(8)12/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCHYVHWTFKWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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